2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid
Overview
Description
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a thiazole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid typically involves multiple steps:
-
Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the 3-fluoro-5-(trifluoromethyl)pyridine intermediate. This can be achieved through halogenation reactions, where fluorine and trifluoromethyl groups are introduced onto the pyridine ring using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl iodide (CF3I).
-
Thiazole Ring Construction: : The next step involves the formation of the thiazole ring. This can be done through a cyclization reaction between the pyridine intermediate and a suitable thioamide or thiourea under acidic or basic conditions.
-
Acetic Acid Introduction: : Finally, the acetic acid moiety is introduced via a carboxylation reaction. This can be achieved by reacting the thiazole intermediate with a carboxylating agent such as carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated and trifluoromethylated compounds on biological systems. These groups are known to influence the binding affinity and selectivity of molecules towards biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the thiazole ring is particularly significant, as it is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability
Properties
IUPAC Name |
2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2S/c12-7-1-5(11(13,14)15)3-16-9(7)10-17-6(4-20-10)2-8(18)19/h1,3-4H,2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPCWLIZHLVRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C2=NC(=CS2)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.